molecular formula C8H17ClN2OS B2542603 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride CAS No. 2375260-20-9

1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride

Cat. No.: B2542603
CAS No.: 2375260-20-9
M. Wt: 224.75
InChI Key: SAHIEQVAIQKXRP-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antifungal properties

Biochemical Analysis

Biochemical Properties

1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase may involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play crucial roles in the inflammatory response . By modulating the levels of these cytokines, this compound can impact cellular functions related to inflammation and immune response.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been suggested that this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular functions, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methylpiperazine with 2-chloroethyl methyl sulfide under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-9-3-5-10(6-4-9)8(11)7-12-2;/h3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHIEQVAIQKXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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